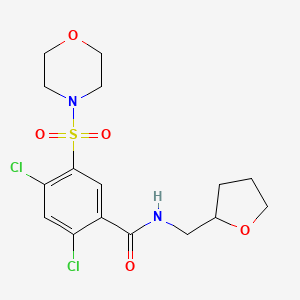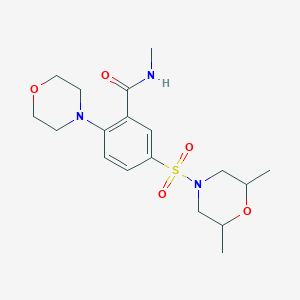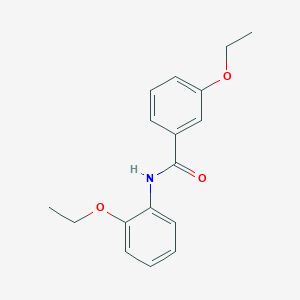![molecular formula C22H31ClN2O B4407579 1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4407579.png)
1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Übersicht
Beschreibung
1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzylphenoxy group and a butyl chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves multiple steps, including the formation of the benzylphenoxy intermediate and subsequent coupling with the piperazine derivative. Common synthetic routes include:
Formation of Benzylphenoxy Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base to form benzylphenol.
Coupling with Piperazine Derivative: The benzylphenol intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and purification techniques.
Analyse Chemischer Reaktionen
1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways and receptor interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylphenoxy group is believed to play a crucial role in binding to these targets, while the piperazine ring modulates the compound’s overall activity. The exact pathways and molecular targets involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds, such as:
N’-[4-(4-benzylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride: This compound has a similar benzylphenoxy group but differs in the amine structure, leading to different chemical and biological properties.
4-(4-benzylphenoxy)butylamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-23-14-16-24(17-15-23)13-5-6-18-25-22-11-9-21(10-12-22)19-20-7-3-2-4-8-20;/h2-4,7-12H,5-6,13-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLGWCBDSZJROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Phenylmethoxyphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4407512.png)
![1-Methyl-4-[4-(3-nitrophenoxy)butyl]piperazine;hydrochloride](/img/structure/B4407520.png)
![1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4407527.png)
![N-[2-(4-iodo-3-methylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4407535.png)
![1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4407538.png)

![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)
![1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4407565.png)
![3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)
![1-[2-(2-Benzylphenoxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4407592.png)


